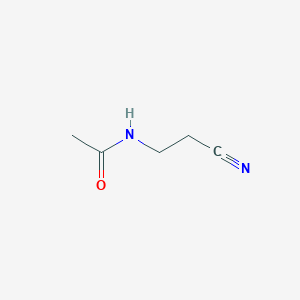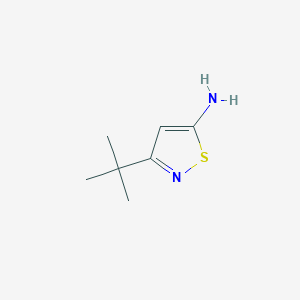
3-Amino-1-(4-bromophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-bromophenyl)urea is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 3-Amino-1-(4-bromophenyl)urea involves the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions . A variety of N-substituted ureas can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular structure of 3-Amino-1-(4-bromophenyl)urea contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Amino-1-(4-bromophenyl)urea include the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions .Physical And Chemical Properties Analysis
3-Amino-1-(4-bromophenyl)urea is a powder at room temperature with a melting point of 228-232°C . It has a molecular weight of 230.06 .Aplicaciones Científicas De Investigación
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” is used in the synthesis of various chemical compounds . It’s a building block in the creation of more complex molecules .
- Methods of Application : The specific methods of application can vary depending on the desired end product. However, it’s generally used in reactions with other chemicals to create new compounds .
- Results or Outcomes : The outcomes of these reactions can vary widely, as “3-Amino-1-(4-bromophenyl)urea” can be used to synthesize a range of different compounds .
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” has been used in the development of pharmaceuticals .
- Methods of Application : In pharmaceutical research, it’s used in the synthesis of new drug compounds .
- Results or Outcomes : The outcomes of this research can lead to the development of new drugs .
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” is used in the development of environment-friendly synthetic processes .
- Methods of Application : A method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
- Results or Outcomes : This methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
Chemical Synthesis
Pharmaceutical Research
Environment-Friendly Synthetic Processes
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” is used in the manufacturing of high production volume (HPV) chemicals .
- Methods of Application : The most common method for the synthesis of N-substituted ureas involve the reaction of isocyanates or carbamoyl chlorides with ammonia .
- Results or Outcomes : The developed methodology was found to promote a unique substrate selectivity from a mixture of two amines .
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” derivatives have direct applications as agrochemicals .
- Methods of Application : The specific methods of application can vary depending on the desired end product. However, it’s generally used in reactions with other chemicals to create new compounds .
- Results or Outcomes : The outcomes of these reactions can vary widely, as “3-Amino-1-(4-bromophenyl)urea” can be used to synthesize a range of different compounds .
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” derivatives serve as building blocks for various other important chemicals of high commercial interest .
- Methods of Application : The specific methods of application can vary depending on the desired end product. However, it’s generally used in reactions with other chemicals to create new compounds .
- Results or Outcomes : The outcomes of these reactions can vary widely, as “3-Amino-1-(4-bromophenyl)urea” can be used to synthesize a range of different compounds .
Manufacturing of High Production Volume Chemicals
Agrochemicals
Building Blocks for Important Chemicals
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” can be used in the field of material science .
- Methods of Application : The specific methods of application can vary depending on the desired end product. However, it’s generally used in reactions with other chemicals to create new compounds .
- Results or Outcomes : The outcomes of these reactions can vary widely, as “3-Amino-1-(4-bromophenyl)urea” can be used to synthesize a range of different compounds .
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” has been used in biological research .
- Methods of Application : In biological research, it’s used in the synthesis of new drug compounds .
- Results or Outcomes : The outcomes of this research can lead to the development of new drugs .
- Summary of Application : “3-Amino-1-(4-bromophenyl)urea” is used in industrial manufacturing processes .
- Methods of Application : A method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
- Results or Outcomes : This methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
Material Science
Biological Research
Industrial Manufacturing
Safety And Hazards
The safety information for 3-Amino-1-(4-bromophenyl)urea indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, suggests that it may cause skin and eye irritation, and may be harmful if swallowed .
Propiedades
IUPAC Name |
1-amino-3-(4-bromophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZHEPROLFSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-bromophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)










![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)